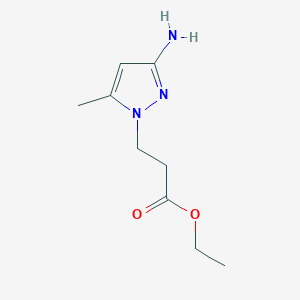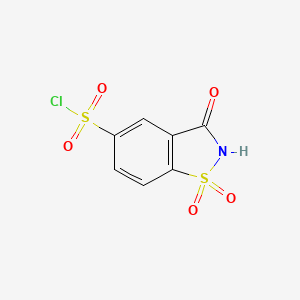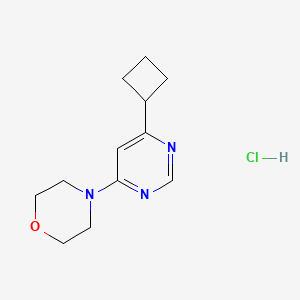![molecular formula C12H11ClF2 B2676593 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287302-56-9](/img/structure/B2676593.png)
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its neuroprotective and anti-epileptic properties. Furthermore, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been used as a tool compound in the study of the endocannabinoid system and the development of new cannabinoid receptor ligands.
Mecanismo De Acción
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to the receptor, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-cancer effects. It has also been found to have neuroprotective properties, protecting against oxidative stress and reducing neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and caution should be taken when handling the compound due to its toxicity and potential for adverse effects.
Direcciones Futuras
There are several promising directions for future research on 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, including the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for a range of diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane and its effects on the endocannabinoid system.
Métodos De Síntesis
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane can be synthesized by a multistep process involving the reaction of 2,3-difluorobenzene with bicyclo[1.1.1]pentane-1-carboxylic acid, followed by chloromethylation and deprotection of the carboxylic acid group. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(14)10(8)15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWANXPFQYKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)
![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)